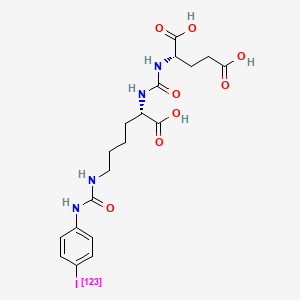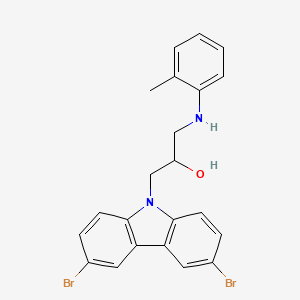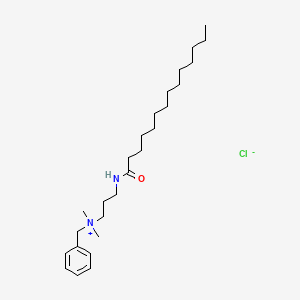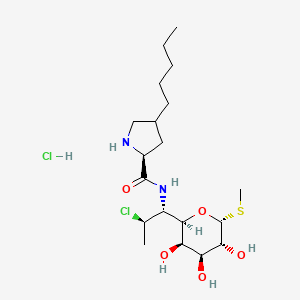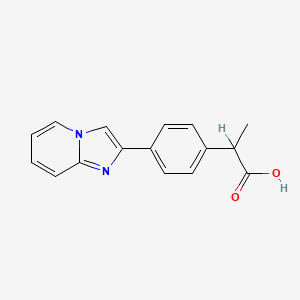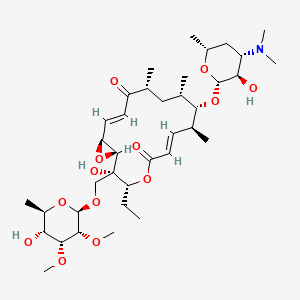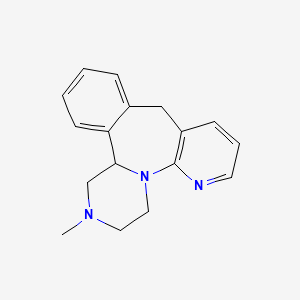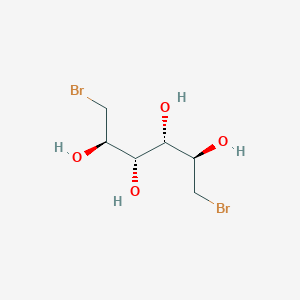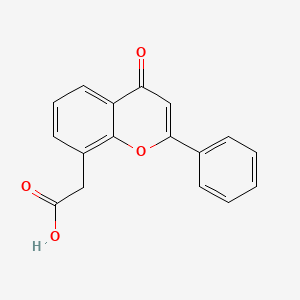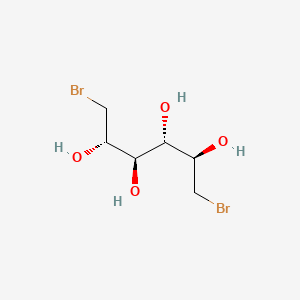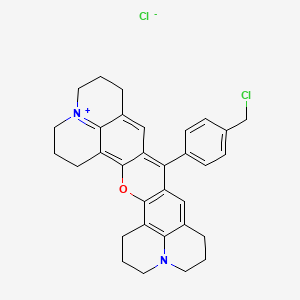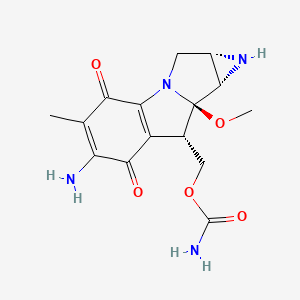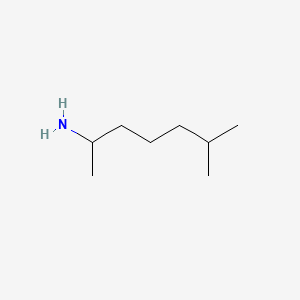
MK-0773
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study the behavior of selective androgen receptor modulators.
Biology: Investigated for its effects on muscle mass and strength in animal models.
Medicine: Developed for the treatment of sarcopenia and other muscle-wasting conditions.
Mécanisme D'action
Target of Action
MK-0773, also known as PF-05314882, is a steroidal, orally active selective androgen receptor modulator (SARM) . The primary target of this compound is the androgen receptor (AR) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The AR is most recognized for its critical role in the development and maintenance of male sexual characteristics .
Mode of Action
This compound binds to the androgen receptor with an EC50 of 6.6 nM . It is a partial agonist in transactivation modulation of the AR with an IP of 25 nM and Emax of 78% and has a TRAF2 Emax of 29% . This means that it produces promoter activation but induces the N/C interaction almost negligibly . This compound is reportedly four times as potent as testosterone as an agonist of the AR .
Biochemical Pathways
As a selective androgen receptor modulator, this compound likely influences pathways related to muscle growth and bone density, which are typically regulated by androgens .
Pharmacokinetics
It is known that this compound is administered orally .
Result of Action
This compound shows tissue-selective androgenic effects in vivo in animals . It increases lean body mass with maximal anabolic effects that are approximately 80% of those of dihydrotestosterone (DHT) . It had less than 5% of the effect of dht on uterine weight, about 30 to 50% of the increase of sebaceous gland area induced by dht, and increased the weight of the seminal vesicles by 12% of that of dht at the highest dosage assessed . It had similarly reduced effects on the prostate gland .
Action Environment
Like other sarms, the efficacy of this compound may be influenced by factors such as the individual’s overall health status, age, and presence of other medical conditions .
Analyse Biochimique
Biochemical Properties
MK-0773 is a potent and selective agonist of the androgen receptor (AR). It binds to the AR with an EC50 of 6.6 nM and is a partial agonist in transactivation modulation of the AR with an IP of 25 nM and Emax of 78% . This compound does not bind to other steroid hormone receptors such as the progesterone receptor or glucocorticoid receptor and shows no significant inhibition of 5α-reductase .
Cellular Effects
This compound shows tissue-selective androgenic effects in vivo in animals . It increases lean body mass with maximal anabolic effects that are approximately 80% of those of dihydrotestosterone (DHT) . It had less than 5% of the effect of DHT on uterine weight .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with the androgen receptor. It is a partial agonist in transactivation modulation of the AR . That is, it produces promoter activation but induces the N/C interaction almost negligibly .
Temporal Effects in Laboratory Settings
It is known that this compound is non-aromatizable and hence has no potential for estrogenic effects or side effects, like gynecomastia .
Dosage Effects in Animal Models
In animal models, this compound increases lean body mass with maximal anabolic effects that are approximately 80% of those of DHT
Metabolic Pathways
It is known that this compound does not show significant inhibition of 5α-reductase .
Méthodes De Préparation
La synthèse du MK-0773 implique plusieurs étapes, notamment la formation du cycle imidazo[4,5-b]pyridine et la fixation du squelette stéroïdien. Les voies de synthèse spécifiques et les conditions réactionnelles sont propriétaires et ne sont pas divulguées publiquement en détail. Il est connu que le composé est synthétisé par une série de réactions organiques impliquant la fluoration, la méthylation et la formation du groupe carboxamide .
Analyse Des Réactions Chimiques
Le MK-0773 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des métabolites hydroxylés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le squelette stéroïdien.
Substitution : Des réactions de substitution peuvent se produire sur le cycle imidazo[4,5-b]pyridine ou sur le squelette stéroïdien. Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène et des réducteurs comme le borohydrure de sodium.
Applications de la recherche scientifique
Chimie : Utilisé comme composé modèle pour étudier le comportement des modulateurs sélectifs du récepteur des androgènes.
Biologie : Étudié pour ses effets sur la masse musculaire et la force chez les modèles animaux.
Médecine : Développé pour le traitement de la sarcopénie et d'autres conditions d'atrophie musculaire.
Mécanisme d'action
Le this compound exerce ses effets en se liant sélectivement au récepteur des androgènes (AR) avec une IC50 de 6,6 nM . Il agit comme un agoniste partiel dans la modulation de la transactivation de l'AR, produisant une activation du promoteur mais induisant l'interaction N/C presque de manière négligeable . Cette activation sélective conduit à des effets anabolisants sur le tissu musculaire tout en minimisant les effets androgènes sur les tissus reproducteurs .
Comparaison Avec Des Composés Similaires
Le MK-0773 est unique parmi les modulateurs sélectifs du récepteur des androgènes en raison de sa forte puissance et de sa sélectivité pour le récepteur des androgènes. Les composés similaires comprennent :
TFM-4AS-1 : Un composé apparenté qui a servi de précurseur du this compound.
Ostarine (MK-2866) : Un autre SARM avec des effets anabolisants similaires mais des profils de sélectivité différents.
Andarine (S-4) : Un SARM non stéroïdien avec une structure chimique différente mais des applications similaires dans les conditions d'atrophie musculaire.
Le this compound se distingue par sa structure stéroïdienne et sa capacité à produire des effets anabolisants significatifs avec des effets secondaires androgènes minimes .
Propriétés
IUPAC Name |
(1S,3aS,3bS,5aR,9aS,9bS,11aS)-8-fluoro-N-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34FN5O2/c1-26-11-10-17-15(6-9-21-27(17,2)13-19(28)25(35)33(21)3)16(26)7-8-18(26)24(34)30-14-22-31-20-5-4-12-29-23(20)32-22/h4-5,12-13,15-18,21H,6-11,14H2,1-3H3,(H,30,34)(H,29,31,32)/t15-,16-,17-,18+,21+,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEUKTWTUSPHEE-JWJWXJQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NCC4=NC5=C(N4)C=CC=N5)CCC6C3(C=C(C(=O)N6C)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NCC4=NC5=C(N4)C=CC=N5)CC[C@@H]6[C@@]3(C=C(C(=O)N6C)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025274 | |
| Record name | MK-0773 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606101-58-0 | |
| Record name | (4aS,4bS,6aS,7S,9aS,9bS,11aR)-3-Fluoro-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-N-(3H-imidazo[4,5-b]pyridin-2-ylmethyl)-1,4a,6a-trimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=606101-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MK-0773 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0606101580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-0773 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16244 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MK-0773 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-0773 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5730VNW22X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


